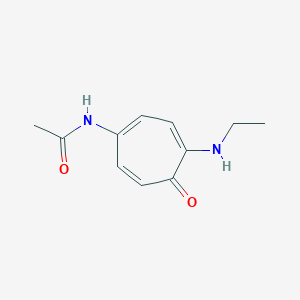

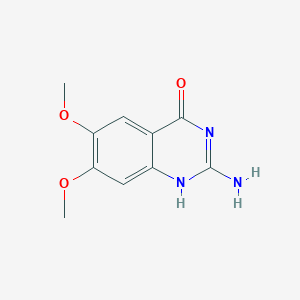

4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

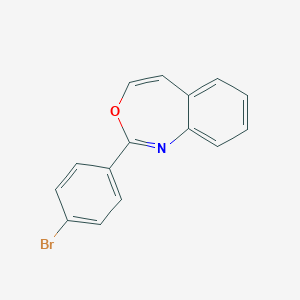

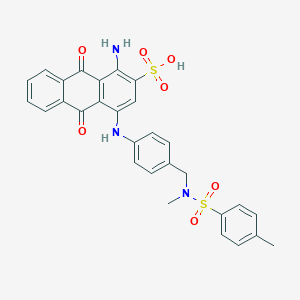

4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol), also known as bisphenol A (BPA), is a chemical compound widely used in the production of plastics, epoxy resins, and thermal paper. Despite its widespread use, BPA has been a topic of controversy due to its potential adverse health effects.

Mechanism Of Action

BPA works by binding to estrogen receptors in the body, mimicking the effects of estrogen. This can lead to disruptions in the endocrine system, which regulates hormone production and other bodily functions. BPA has also been shown to affect gene expression and alter the function of certain enzymes in the body.

Biochemical And Physiological Effects

BPA has been linked to a variety of biochemical and physiological effects, including reproductive abnormalities, developmental delays, and metabolic disorders. Studies have shown that BPA exposure can alter the expression of genes involved in cellular metabolism, leading to changes in glucose and lipid metabolism. BPA has also been shown to disrupt the function of insulin-producing cells in the pancreas, leading to an increased risk of diabetes.

Advantages And Limitations For Lab Experiments

BPA is widely used in laboratory experiments due to its ability to mimic the effects of estrogen. This makes it a valuable tool for studying the endocrine system and reproductive health. However, BPA has also been shown to have non-specific effects on cellular function, which can make it difficult to interpret experimental results.

Future Directions

There are many avenues for future research on BPA. One area of focus is the development of alternative materials to replace BPA in the production of plastics and other materials. Another area of research is the identification of biomarkers that can be used to assess BPA exposure and its health effects. Additionally, further studies are needed to understand the long-term health effects of BPA exposure and to develop strategies for reducing exposure in the general population.

Conclusion

BPA is a widely used chemical compound that has been the subject of extensive scientific research due to its potential health effects. Studies have shown that BPA can mimic the effects of estrogen in the body, leading to concerns about its impact on reproductive health and other bodily functions. While BPA is a valuable tool for laboratory experiments, its non-specific effects on cellular function can make it difficult to interpret experimental results. Future research is needed to better understand the health effects of BPA exposure and to develop strategies for reducing exposure in the general population.

Synthesis Methods

BPA is synthesized through the condensation reaction between acetone and phenol. The reaction is catalyzed by an acid catalyst, typically hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents and water.

Scientific Research Applications

BPA has been extensively studied in scientific research due to its potential health effects. Studies have shown that BPA can mimic the effects of estrogen in the body, leading to concerns about its impact on reproductive health. Research has also linked BPA exposure to an increased risk of obesity, diabetes, and cardiovascular disease.

properties

CAS RN |

18811-78-4 |

|---|---|

Product Name |

4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol) |

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

4-[2-(3,4-dihydroxyphenyl)propan-2-yl]benzene-1,2-diol |

InChI |

InChI=1S/C15H16O4/c1-15(2,9-3-5-11(16)13(18)7-9)10-4-6-12(17)14(19)8-10/h3-8,16-19H,1-2H3 |

InChI Key |

VZHGHOOLQWRHIG-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O |

synonyms |

4,4''-ISOPROPYLIDENEDICATECHOL |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)